N-Acyl Chain Length Governs Calculated Lipophilicity: Pentanamide (LogP 2.29) vs. Butanamide and Acetamide Congeners
The calculated LogP of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pentanamide is 2.29 (cLogP), as reported by the commercial supplier Leyan . The butanamide analog (CAS 1448053-90-4) has a molecular weight of 236.32 g/mol, which is 14 Da (one methylene unit) lighter than the pentanamide target (250.34 g/mol), corresponding to a predicted LogP decrement of approximately 0.5 units based on the Hansch π contribution of a methylene group (+0.5 per CH₂) . The acetamide analog (CAS 1448137-18-5, MW 208.27) is 42 Da lighter and is predicted to be approximately 1.5 LogP units less lipophilic . These differences are large enough to alter membrane partitioning, non-specific protein binding, and apparent biochemical IC₅₀ values in cell-based assays, making the pentanamide congener the appropriate choice when a LogP of ~2.3 is required by the SAR hypothesis.
| Evidence Dimension | Calculated lipophilicity (cLogP) and molecular weight |
|---|---|
| Target Compound Data | LogP = 2.29; MW = 250.34 g/mol |
| Comparator Or Baseline | Butanamide analog: MW = 236.32 g/mol, predicted LogP ≈ 1.8; Acetamide analog: MW = 208.27 g/mol, predicted LogP ≈ 0.8 |
| Quantified Difference | ΔMW (pentanamide vs. butanamide) = +14 Da; ΔcLogP ≈ +0.5; ΔMW (pentanamide vs. acetamide) = +42 Da; ΔcLogP ≈ +1.5 |
| Conditions | Calculated LogP values based on fragment-based prediction (Hansch approach); experimental confirmation by shake-flask or chromatographic method was not available for these specific congeners in the public domain at the time of writing. |
Why This Matters
Procurement of the correct pentanamide congener ensures the intended lipophilicity window is maintained, which directly affects membrane permeability and target engagement in cell-based assays.
